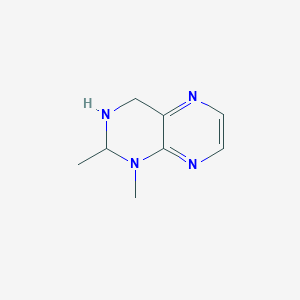
1,2-Dimethyl-1,2,3,4-tetrahydropteridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dimethyl-1,2,3,4-tetrahydropteridine is a heterocyclic compound belonging to the pteridine family. Pteridines are bicyclic structures consisting of fused pyrimidine and pyrazine rings. This compound is of significant interest due to its structural similarity to naturally occurring pteridines, which play crucial roles in biological systems as pigments, enzyme cofactors, and in various metabolic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dimethyl-1,2,3,4-tetrahydropteridine can be synthesized through various methods One common approach involves the cyclization of appropriate precursors under controlled conditionsThe reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. The process may also involve purification steps such as crystallization or chromatography to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
1,2-Dimethyl-1,2,3,4-tetrahydropteridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can yield tetrahydropteridine derivatives with different degrees of saturation.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the pteridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pteridine-2,4-dione derivatives, while reduction can produce fully saturated tetrahydropteridines .
Scientific Research Applications
1,2-Dimethyl-1,2,3,4-tetrahydropteridine has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex pteridine derivatives used in various chemical studies.
Biology: The compound is used to study enzyme mechanisms and metabolic pathways involving pteridines.
Medicine: Research into its potential therapeutic applications, such as enzyme inhibitors or drug candidates, is ongoing.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1,2-Dimethyl-1,2,3,4-tetrahydropteridine exerts its effects involves its interaction with specific molecular targets. For instance, it can act as a cofactor for certain enzymes, facilitating biochemical reactions. The compound may also interact with nucleic acids, influencing gene expression and cellular processes .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydropteridine: Lacks the methyl groups, resulting in different chemical properties and reactivity.
1,2,3,4-Tetrahydroisoquinoline: Another heterocyclic compound with a different ring structure and biological activity.
1,2,3,4-Tetrahydropyridine: Similar in structure but with different substituents and applications
Uniqueness
1,2-Dimethyl-1,2,3,4-tetrahydropteridine is unique due to its specific methyl substitutions, which confer distinct chemical and biological properties. These substitutions can influence the compound’s reactivity, stability, and interaction with biological molecules, making it a valuable compound for various research applications .
Properties
CAS No. |
61156-96-5 |
|---|---|
Molecular Formula |
C8H12N4 |
Molecular Weight |
164.21 g/mol |
IUPAC Name |
1,2-dimethyl-3,4-dihydro-2H-pteridine |
InChI |
InChI=1S/C8H12N4/c1-6-11-5-7-8(12(6)2)10-4-3-9-7/h3-4,6,11H,5H2,1-2H3 |
InChI Key |
YHFHDTUNNFXICZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1NCC2=NC=CN=C2N1C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{3-[(But-2-en-1-yl)oxy]phenyl}ethan-1-one](/img/structure/B14583941.png)
![4-{[(Triphenylstannyl)oxy]carbonyl}aniline](/img/structure/B14583943.png)
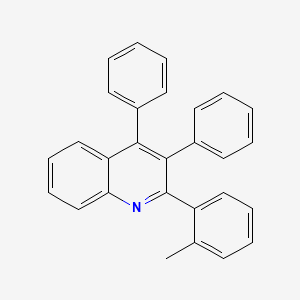

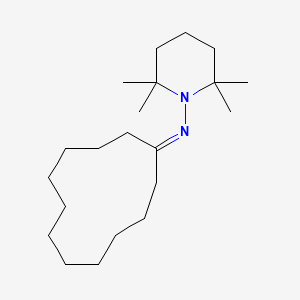
![N-Cyclohexyl-N'-[2-(pyridin-4-yl)pyrimidin-4-yl]urea](/img/structure/B14583964.png)
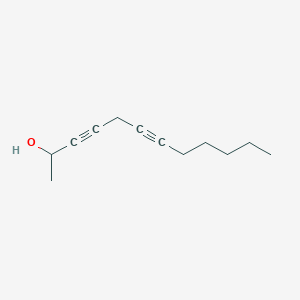
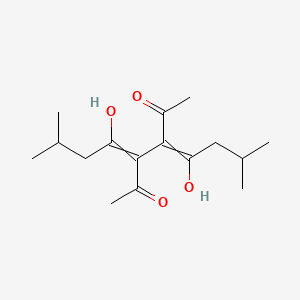
![1-[1-(4-Methylphenyl)-3-oxoprop-1-en-1-yl]pyridin-1-ium perchlorate](/img/structure/B14583984.png)

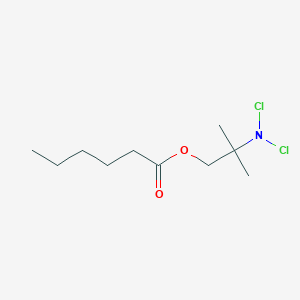
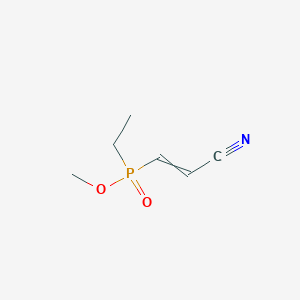
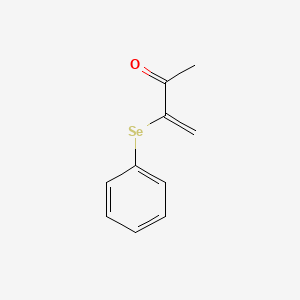
![2-[(4-Aminopyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B14584012.png)
